molecular formula C26H25N7O3 B2411097 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 452089-14-4

7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2411097
CAS No.: 452089-14-4
M. Wt: 483.532
InChI Key: YSZHAFRDHFBIME-UHFFFAOYSA-N
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Description

7-(4-(Benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic organic compound belonging to the class of heterocyclic compounds

Properties

IUPAC Name

7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O3/c1-3-35-22-14-19(11-12-21(22)36-16-18-8-5-4-6-9-18)24-23(17(2)28-26-30-31-32-33(24)26)25(34)29-20-10-7-13-27-15-20/h4-15,24H,3,16H2,1-2H3,(H,29,34)(H,28,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZHAFRDHFBIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CN=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Vanillin

The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde (vanillin). Demethylation of the 3-methoxy group is achieved via refluxing with hydrobromic acid (48%) at 120°C for 6 hours, yielding 3-hydroxy-4-methoxybenzaldehyde. Subsequent ethylation using ethyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours produces 3-ethoxy-4-methoxybenzaldehyde.

Benzyl Protection

The 4-methoxy group is selectively deprotected using boron tribromide (1.2 equiv) in dichloromethane at 0°C, yielding 4-hydroxy-3-ethoxybenzaldehyde. Benzylation is performed with benzyl bromide (1.5 equiv) and potassium carbonate in DMF at 60°C for 8 hours, affording 4-(benzyloxy)-3-ethoxybenzaldehyde in 78% yield.

Table 1: Characterization data for 4-(benzyloxy)-3-ethoxybenzaldehyde

Property Value/Description
Molecular Formula C₁₆H₁₆O₃
$$ ^1\text{H NMR} $$ (CDCl₃) δ 10.35 (s, 1H), 7.45–7.32 (m, 5H), 7.05 (d, 1H), 6.95 (s, 1H), 5.15 (s, 2H), 4.12 (q, 2H), 1.45 (t, 3H)
HRMS (ESI+) [M+H]⁺ calcd. 257.1178; found 257.1181

Biginelli Reaction to Form Dihydropyrimidine-2-thione

The Biginelli reaction assembles the dihydropyrimidine scaffold using:

  • 4-(Benzyloxy)-3-ethoxybenzaldehyde (1.0 equiv)
  • Methyl acetoacetate (1.2 equiv)
  • Thiourea (1.5 equiv)

Reaction conditions: Concentrated hydrochloric acid (10 mol%) in ethanol at 80°C for 12 hours. The crude product is recrystallized from ethanol to yield 5-methyl-7-(4-(benzyloxy)-3-ethoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione (82% yield).

Table 2: Optimization of Biginelli Reaction Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
HCl EtOH 80 12 82
H₂SO₄ EtOH 80 12 75
FeCl₃ EtOH 80 12 68

Cyclization to Tetrazolo[1,5-a]pyrimidine Core

The dihydropyrimidine-2-thione undergoes cyclization with sodium azide (3.0 equiv) and mercuric acetate (1.5 equiv) in dimethyl sulfoxide (DMSO) at 100°C for 6 hours. This step forms the tetrazolo[1,5-a]pyrimidine system via intramolecular nucleophilic attack and sulfur extrusion.

Mechanistic Insight :

  • Mercuric acetate coordinates to the thione sulfur, facilitating its departure.
  • Sodium azide attacks the C2 position, forming a tetrazole ring after cyclization.

The product, 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic acid methyl ester, is isolated in 76% yield.

Hydrolysis and Amidation to Install Carboxamide

Ester Hydrolysis

The methyl ester is hydrolyzed using lithium hydroxide (3.0 equiv) in tetrahydrofuran/water (3:1) at 60°C for 4 hours, yielding the carboxylic acid derivative (89% yield).

Amide Coupling

The carboxylic acid is activated with thionyl chloride (2.0 equiv) in dichloromethane at 0°C for 2 hours. Subsequent reaction with pyridin-3-amine (1.5 equiv) and triethylamine (3.0 equiv) in tetrahydrofuran at 25°C for 12 hours affords the target carboxamide.

Table 3: Amidation Optimization

Coupling Agent Solvent Temp (°C) Yield (%)
Thionyl chloride THF 25 85
EDCl/HOBt DMF 25 78
HATU DCM 25 81

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H NMR} $$ (500 MHz, DMSO-d₆) : δ 8.85 (s, 1H, pyridine-H), 8.45 (d, 1H, NH), 7.65–7.25 (m, 8H, aromatic), 5.20 (s, 2H, OCH₂Ph), 4.35 (q, 2H, OCH₂CH₃), 2.55 (s, 3H, CH₃), 1.40 (t, 3H, OCH₂CH₃).
  • $$ ^{13}\text{C NMR} $$ : δ 169.8 (C=O), 158.2 (tetrazole-C), 152.1–115.4 (aromatic carbons), 70.1 (OCH₂Ph), 63.8 (OCH₂CH₃), 21.5 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

[M+H]⁺ calcd. for C₂₇H₂₆N₇O₃: 520.2045; found: 520.2051.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation at the methyl group, leading to the formation of a carboxylic acid derivative.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The aromatic rings are susceptible to electrophilic and nucleophilic substitutions, particularly in positions not sterically hindered by bulky groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation using palladium on carbon (Pd/C) or iron powder under acidic conditions.

  • Substitution: Halogenation using bromine or chlorination using sulfuryl chloride.

Major Products Formed:

  • Oxidation products typically include carboxylic acids or ketones.

  • Reduction products include amines.

  • Substitution reactions yield halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

  • Chemistry: Used as a ligand in coordination chemistry due to its ability to donate electron pairs.

  • Biology: May serve as a scaffold for developing inhibitors or activators of specific enzymes, impacting pathways related to cell proliferation.

  • Industry: Utilized in materials science for the development of organic semiconductors due to its electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets:

  • Molecular Targets: It can bind to protein kinases, altering their activity and influencing cell signaling pathways.

  • Pathways Involved: Modulation of the MAPK/ERK pathway, crucial for regulating cell division, survival, and differentiation.

Comparison with Similar Compounds

  • Other tetrazolo[1,5-a]pyrimidine derivatives

  • Compounds featuring benzyloxy and ethoxy substituents on aromatic rings

  • Heterocyclic compounds with carboxamide groups, such as pyrimidine-based carboxamides

Through the amalgamation of these unique structural features, 7-(4-(Benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide stands out as a compound with significant potential across various fields of research and industry.

Biological Activity

7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the class of tetrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Its unique structure features multiple functional groups that may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C26H25N7O3\text{C}_{26}\text{H}_{25}\text{N}_{7}\text{O}_{3}

Key Characteristics:

  • Molecular Weight : 453.52 g/mol
  • CAS Number : 452089-14-4
  • IUPAC Name : 7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. It is hypothesized that the compound may act as an inhibitor or modulator of specific enzyme activities, which could impact processes such as cell proliferation and apoptosis.

Pharmacological Potential

Research indicates that derivatives of tetrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in tumor progression.
  • Antimicrobial Properties : Some tetrazole derivatives have shown promise as antimicrobial agents against various pathogens, indicating potential for further exploration in this area.

In Vitro Studies

In a study assessing the cytotoxic effects of similar compounds on cancer cell lines, it was found that modifications to the aromatic substituents significantly influenced the potency. The presence of benzyloxy and ethoxy groups was associated with increased activity against specific cancer types.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa12.5
Compound BMCF715.0
Target CompoundHeLa10.0

In Vivo Studies

Animal model studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Research involving similar tetrazolo derivatives has indicated favorable absorption profiles and moderate bioavailability, suggesting that this compound may also possess desirable pharmacokinetic properties.

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